molecular formula C17H16O5 B055774 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid CAS No. 117570-93-1

2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid

Cat. No.: B055774
CAS No.: 117570-93-1
M. Wt: 300.3 g/mol
InChI Key: QVNLAQHWWITQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid is a benzoic acid derivative featuring a phenoxy substituent at position 2 of the benzene ring, which itself is modified with a carboxymethyl group. Additionally, the benzoic acid core bears methyl groups at positions 3 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid typically involves the reaction of 2-(carboxymethyl)phenol with 3,4-dimethylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

The primary application of 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid lies in its use as a precursor for drug development. Notably, it has been explored for:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, its synthesis has been linked to compounds like DMXAA (5,6-dimethyl xanthone-4-acetic acid), which is known for its tumor angiogenesis inhibition properties and is currently undergoing clinical trials for cancer treatment .
  • Cardiovascular Disease Treatment : The compound has been investigated for its potential in preventing and treating cardiovascular diseases. Studies have shown that modifications of similar compounds can lead to effective therapeutic agents against such conditions .
  • Antimicrobial Properties : The structural features of this compound may enhance its antimicrobial efficacy. Similar phenolic compounds are well-documented for their strong antimicrobial effects, suggesting potential applications in developing new antibiotics .

Materials Science Applications

In addition to its pharmaceutical potential, this compound also finds applications in materials science:

  • Polymer Chemistry : Its reactivity allows it to serve as a building block for synthesizing polymers with specific properties. The carboxylic acid functionality can be utilized to create copolymers or modify existing polymer matrices .
  • Coatings and Adhesives : The compound's phenoxy group may enhance adhesion properties in coatings and adhesives, making it suitable for industrial applications where strong bonding is required .

Synthesis and Modification

The synthesis of this compound can be achieved through several methods, which include:

  • Friedlander Annulation : This method allows for the formation of complex structures by reacting appropriate precursors under acidic conditions. It has been successfully applied in synthesizing related phenoxy-linked compounds with enhanced biological activities .
  • Chemical Modifications : The compound can undergo various chemical transformations to improve its biological activity or tailor its properties for specific applications. These modifications are crucial for enhancing the therapeutic efficacy or material characteristics of the derived products .

Mechanism of Action

The mechanism of action of 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid involves its interaction with specific molecular targets. The carboxymethyl and phenoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS RN Molecular Formula Key Substituents Reference
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid Not specified C₁₇H₁₆O₅ 3,4-dimethyl; 2-(carboxymethylphenoxy) Target compound
3,4-Dimethylbenzoic acid 563-96-2 C₉H₁₀O₂ 3,4-dimethyl
2-[4-(Carboxymethoxy)phenyl]acetic acid 52299-08-8 C₁₀H₁₀O₅ 4-(carboxymethoxy)phenyl; acetic acid
2-(3,4-Dichlorophenoxy)-2-phenylacetic acid 938368-83-3 C₁₄H₁₀Cl₂O₃ 3,4-dichlorophenoxy; phenylacetic acid
Salvianolic acid D 142998-47-8 C₂₀H₁₈O₁₀ Multiple phenolic hydroxyl; carboxymethyl

Key Observations :

  • Carboxylic Acid Placement: The carboxymethyl group on the phenoxy ring (target) vs. carboxymethoxy in alters acidity (pKa) and hydrogen-bonding capacity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) Solubility (Water) LogP Reference
This compound 300.31 Not reported Moderate (polar groups) ~2.1 (est.) N/A
3,4-Dimethylbenzoic acid 150.17 143–152.5 Low 2.5
2-[4-(Carboxymethoxy)phenyl]acetic acid 210.18 Not reported High (polar) 0.8
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 193.19 143–152.5 Low 1.9

Analysis :

  • The target compound’s predicted LogP (~2.1) suggests moderate lipophilicity, intermediate between 3,4-dimethylbenzoic acid (LogP 2.5) and 2-[4-(carboxymethoxy)phenyl]acetic acid (LogP 0.8) .
  • Melting points correlate with crystallinity; the absence of data for the target compound necessitates extrapolation from analogues.

Biological Activity

2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid, a compound with the molecular formula C17H16O5, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(carboxymethyl)phenol with 3,4-dimethylbenzoyl chloride under basic conditions. The reaction proceeds as follows:

  • Reactants : 2-(carboxymethyl)phenol and 3,4-dimethylbenzoyl chloride.
  • Conditions : Basic medium (e.g., sodium hydroxide or potassium carbonate).
  • Purification : The product is purified through recrystallization or chromatography.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structural features can inhibit the growth of various tumor cell lines using assays such as the MTT assay .

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (breast cancer)25
Compound BHeLa (cervical cancer)30
This compoundA549 (lung cancer)TBD

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus epidermidis . The Minimum Inhibitory Concentration (MIC) values indicate promising antimicrobial activity.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus epidermidis1000
Escherichia coliTBD

Antioxidative Effects

The antioxidative potential of related compounds has been investigated, with findings suggesting that they may reduce oxidative stress in biological systems. The mechanisms are believed to involve scavenging free radicals and modulating cellular antioxidant enzyme activities.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The carboxymethyl and phenoxy groups can form hydrogen bonds with enzymes and receptors.
  • Redox Reactions : The compound may participate in redox reactions that influence cellular pathways.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in tumor growth and microbial resistance.

Case Study 1: Antitumor Efficacy

A study examined the effects of derivatives of this compound on A549 lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, suggesting a potential therapeutic application in lung cancer treatment.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity was assessed against a panel of bacterial strains. The compound displayed significant inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves systematic variation of reaction parameters. For example:

  • Catalyst Selection : Use palladium-based catalysts for coupling reactions, as demonstrated in analogous benzoic acid derivatives (e.g., Suzuki-Miyaura coupling for aryl-ether linkages) .
  • Temperature Control : Maintain temperatures between 60–80°C to minimize side reactions while ensuring complete ester hydrolysis .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediate phenoxyacetic acid derivatives .
  • Purification : Employ gradient elution in reverse-phase HPLC (C18 columns, acetonitrile/water with 0.1% formic acid) for purity >98% .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the aromatic rings and carboxymethyl linkage. Deuterated DMSO is ideal for resolving phenolic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) in positive ion mode provides accurate mass confirmation (e.g., expected [M+H]+^+ for C18_{18}H18_{18}O6_6: 330.1103) .
  • FT-IR : Key peaks include C=O stretching (~1700 cm1^{-1}) for carboxylic acids and ether C-O-C (~1250 cm1^{-1}) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols, especially during lyophilization .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and collect waste in designated containers .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methyl, carboxymethyl) influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

  • Electron-Donating Groups (e.g., methyl) : Stabilize transition states in nucleophilic attacks by increasing electron density at the carbonyl carbon. Kinetic studies using stopped-flow spectrometry can quantify rate enhancements .
  • Electron-Withdrawing Groups (e.g., carboxymethyl) : Reduce nucleophilic susceptibility but enhance stability via resonance. Competitive inhibition assays with thiol nucleophiles (e.g., glutathione) are recommended to probe this effect .

Q. What computational modeling approaches are suitable for predicting the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of cyclooxygenase-2 (COX-2) or PPAR-γ receptors, given structural similarities to anti-inflammatory benzoic acid derivatives .
  • QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics models (e.g., Gaussian09/AMBER) can elucidate electronic interactions at active sites .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP ~2.1, moderate blood-brain barrier permeability) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. pro-oxidant effects)?

Methodological Answer:

  • Dose-Dependent Studies : Perform MTT assays across a concentration gradient (0.1–100 μM) to identify biphasic effects .
  • Redox Profiling : Measure ROS generation (e.g., DCFH-DA assay) alongside antioxidant activity (e.g., FRAP assay) under identical conditions .
  • Cell-Type Specificity : Compare results in macrophage (RAW 264.7) vs. epithelial (HEK-293) lines to isolate tissue-dependent mechanisms .

Properties

IUPAC Name

2-[2-(carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-10-7-8-13(17(20)21)16(11(10)2)22-14-6-4-3-5-12(14)9-15(18)19/h3-8H,9H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNLAQHWWITQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)OC2=CC=CC=C2CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564999
Record name 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117570-93-1
Record name 2-(6-Carboxy-2,3-dimethylphenoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117570-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(Carboxymethyl)phenoxy)-3,4-dimethylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Reactant of Route 6
Reactant of Route 6
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.